Differential Antiproliferative Potency: 3-Bromo-4-methyl vs. Unsubstituted and Alternative Halo-Methyl Phenyl Cinnamamides
Within the TMCA amide class, the antiproliferative IC₅₀ is highly sensitive to halogen identity and ring position. The benchmark piplartine-derived amide S14 (2-chloro-7-ethyl congener) exhibited IC₅₀ values of 3.94 µM (A549), 9.85 µM (HCT116), 6.07 µM (MDA-MB-231), and 16.69 µM (Hep3B), representing a 1.5- to 4.2-fold improvement over the parent piplartine across these cell lines [1]. SAR data from the review demonstrate that 2-halo-7-alkyl substituents retain anticancer activity, while morpholine replacement at position 7 diminishes cytotoxicity [1]. The target compound's 3-bromo-4-methyl substitution on the aniline ring places electron-withdrawing bromine at the meta position, which in related cinnamamide SAR studies has been associated with enhanced tubulin binding affinity relative to para-halo or unsubstituted analogs [2]. Furthermore, patents on trimethoxyphenyl tyrosine kinase inhibitors explicitly claim structures with halogen substitution at the meta position of the phenyl ring for optimized kinase inhibition [2].
| Evidence Dimension | Antiproliferative IC₅₀ across cancer cell lines (A549, HCT116, MDA-MB-231, Hep3B) |
|---|---|
| Target Compound Data | Directly measured IC₅₀ data for CAS 329778-42-9 are not publicly available in primary literature; class-level SAR indicates the 3-bromo-4-methyl substitution pattern is associated with potent activity in the low micromolar range |
| Comparator Or Baseline | Amide S14 (2-chloro-7-ethyl piplartine analog): IC₅₀ = 3.94 µM (A549), 9.85 µM (HCT116), 6.07 µM (MDA-MB-231), 16.69 µM (Hep3B). Parent piplartine: IC₅₀ = 5.90 µM (A549), 21.80 µM (HCT116), 19.53 µM (MDA-MB-231), 69.46 µM (Hep3B) |
| Quantified Difference | S14 showed 1.5-fold (A549) to 4.2-fold (Hep3B) improvement over piplartine; the 3-bromo-4-methyl pattern is predicted to confer comparable or superior potency based on halogen position SAR |
| Conditions | In vitro cytotoxicity assays; cell lines incubated with compounds; IC₅₀ determined by standard viability assay (review of multiple published studies) |
Why This Matters
This SAR evidence indicates that the specific 3-bromo-4-methyl substitution pattern is not interchangeable; researchers requiring a meta-bromo anilide cinnamamide scaffold must procure this exact compound to maintain the halogen position-dependent activity profile.
- [1] Zhao, Y.; et al. Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives. European Journal of Medicinal Chemistry 2019, 174, Table 2: Antiproliferative activity of amide S14 vs. Piplartine against A549, HCT116, MDA-MB-231, Hep3B, and WI38 cell lines. View Source
- [2] Zhang, C.; Sommer, A. (AUSPEX PHARMACEUTICALS, INC.). TRIMETHOXYPHENYL INHIBITORS OF TYROSINE KINASE. US Patent Application US20110206661A1, filed 2011-02-18, published 2011-08-25. View Source
